2-chloro-N-ethylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-ethylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)6-4-3-5-9-7(6)8/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJBJQIKKKPGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethylpyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine sulfonic acids.
Reduction: Formation of pyridine amines.
Scientific Research Applications
Antibacterial Activity
2-Chloro-N-ethylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which are well-known for their antibacterial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, an essential metabolic pathway in bacteria.
Case Studies and Findings
- Mechanism of Action : The compound has been shown to interact with bacterial enzymes involved in folate metabolism, effectively inhibiting their activity. Studies have demonstrated its efficacy against gram-positive bacteria such as Staphylococcus aureus and certain gram-negative strains like Escherichia coli .
- Resistance Mechanisms : Research indicates that this compound can circumvent some bacterial resistance mechanisms. It exhibits favorable binding affinities with proteins that are often altered in resistant strains, thus making it a candidate for further development against antibiotic-resistant bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 125 µg/mL | |
| Escherichia coli | 31.25 µg/mL | |
| Klebsiella pneumoniae | 250 µg/mL |
Antifungal Properties
In addition to its antibacterial applications, this compound has shown promise as an antifungal agent.
Research Insights
- Dual-Target Approach : Recent studies have explored the compound's ability to target both fungal pathogens and host inflammatory responses. This dual-action mechanism is particularly relevant for managing infections caused by Candida species .
- In Vitro Efficacy : In vitro assays have revealed that the compound exhibits significant antifungal activity against Candida albicans, with IC50 values indicating effective inhibition of fungal growth .
Antitumor Activity
Emerging research suggests that this compound may possess antitumor properties.
Case Studies
- Inhibition of Cancer Cell Proliferation : Some studies have reported that derivatives of pyridine sulfonamides can inhibit cancer cell lines by targeting specific signaling pathways involved in tumor growth, such as PI3K/Akt pathways .
- Synergistic Effects : In combination therapies, this compound has been tested alongside other anticancer agents, showing enhanced efficacy in reducing tumor sizes in preclinical models .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step chemical reactions that introduce the sulfonamide group onto the pyridine ring.
Synthesis Overview
- Starting Materials : The synthesis begins with commercially available pyridine derivatives.
- Reagents : Common reagents include chlorosulfonic acid for sulfonylation and various alkylating agents to introduce the ethyl group.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
2-Chloro-N-cyclopentylpyridine-3-sulfonamide (CAS: 1155913-42-0)
- Substituent : Cyclopentyl group on the sulfonamide nitrogen.
- Molecular Formula : C₁₁H₁₄ClN₂O₂S.
- Molar Mass : 282.76 g/mol.
- Increased lipophilicity (predicted higher logP) due to the cycloalkane moiety, which may enhance membrane permeability in biological assays.
- Applications : Like the ethyl derivative, it serves as a research intermediate, though its steric profile may favor specific synthetic pathways or target interactions .
2-Chloro-N,N-diethylpyridine-3-sulfonamide (CAS: 38029-88-8)
- Substituent : Two ethyl groups on the sulfonamide nitrogen.
- Molecular Formula : C₉H₁₃ClN₂O₂S.
- Molar Mass : 248.73 g/mol.
- Key Differences: The diethyl substitution increases lipophilicity (logP = 2.8463) compared to the monoethyl derivative, enhancing solubility in nonpolar solvents . Polar surface area (PSA = 58.65 Ų) is marginally lower than the monoethyl analog, suggesting altered hydrogen-bonding capacity.
3-Chloro-N-phenyl-phthalimide (CAS: Not provided)
- Molecular Formula: C₁₄H₈ClNO₂.
- Key Differences: The phthalimide core lacks the sulfonamide group, limiting direct comparison but highlighting divergent applications (e.g., as a monomer for polyimides rather than a sulfonamide intermediate) . Higher thermal stability due to the rigid phthalimide structure, unlike the more flexible pyridine-sulfonamide analogs.
Comparative Data Table
Research Findings and Trends
- Substituent Effects : Ethyl groups balance reactivity and lipophilicity, making this compound a versatile intermediate. Diethyl derivatives, with higher logP, are better suited for hydrophobic environments, while cyclopentyl analogs may face kinetic limitations in reactions .
- Synthetic Utility : The pyridine-sulfonamide scaffold is privileged in medicinal chemistry, with chloro groups enabling further functionalization (e.g., cross-coupling reactions).
- Data Gaps: Limited public data on solubility and stability for these compounds underscores the need for further characterization.
Biological Activity
2-Chloro-N-ethylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorine atom and an ethyl group attached to a pyridine ring, which influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 219.69 g/mol. The presence of the sulfonamide group contributes to its biological activity by allowing interactions with various enzymes and proteins.
The biological activity of this compound primarily involves enzyme inhibition. The sulfonamide moiety can form hydrogen bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the chlorine atom and the pyridine ring facilitate π-π interactions and hydrophobic interactions, enhancing binding affinity and specificity towards molecular targets.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating bacterial infections .
- Antitumor Activity: Research indicates potential antitumor effects, with some derivatives showing significant inhibition of cancer cell lines in vitro. The mechanism often involves interference with cellular pathways critical for tumor growth .
- Anti-inflammatory Effects: Some studies have reported that related compounds exhibit anti-inflammatory properties by modulating immune responses, suggesting that this compound could have similar effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
-
Antimicrobial Studies:
- A study evaluated the efficacy of various sulfonamides against Staphylococcus aureus, showing that modifications in the sulfonamide structure significantly influenced antimicrobial potency. The study found that compounds with halogen substitutions exhibited enhanced activity.
- Antitumor Activity:
- Influenza Virus Inhibition:
Data Table: Biological Activity Summary
Q & A
Q. How can researchers optimize the synthesis of 2-chloro-N-ethylpyridine-3-sulfonamide to minimize byproducts?
Answer:
- Methodology : Use stepwise sulfonylation of pyridine-3-sulfonyl chloride with ethylamine under controlled conditions (e.g., low temperature, inert atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates like 6-chloro-pyridine-3-sulfonyl chloride .
- Key Parameters : Adjust stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to ethylamine) and employ polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Techniques :
- X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond ≈ 1.76 Å, S–N bond ≈ 1.62 Å) to confirm sulfonamide linkage .
- NMR spectroscopy : Identify characteristic peaks (e.g., δ 8.5–8.7 ppm for pyridine protons; δ 3.1–3.3 ppm for N–CH₂–CH₃) .
- FTIR : Validate sulfonamide functional groups via S=O stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Q. How can researchers assess the purity of this compound for pharmacological studies?
Answer:
- Quantitative Methods :
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Q. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?
Answer:
Q. What strategies mitigate methodological divergence in structure-activity relationship (SAR) studies of sulfonamide derivatives?
Answer:
- Standardization :
- Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
